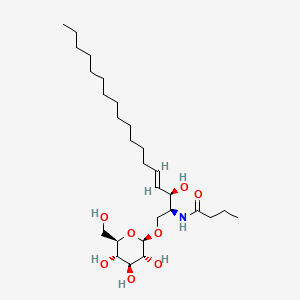

beta-D-Glucosyl c4-Ceramid

Übersicht

Beschreibung

Beta-D-Glucosyl c4-ceramide: is a type of glucosylceramide, which is a subclass of glycosphingolipids. These compounds are composed of a ceramide backbone linked to a glucose molecule. Beta-D-Glucosyl c4-ceramide is known for its role in cellular processes and its presence in various biological membranes .

Wissenschaftliche Forschungsanwendungen

Beta-D-Glucosyl c4-ceramide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study glycosphingolipid synthesis and metabolism.

Biology: Researchers investigate its role in cellular processes, such as cell signaling and membrane structure.

Medicine: It is studied for its potential therapeutic effects in diseases like diabetes and cancer.

Wirkmechanismus

Target of Action

Beta-D-Glucosyl C4-Ceramide, also known as N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]butanamide, primarily targets β-cells . These cells play a crucial role in the production of insulin, a hormone that regulates the amount of glucose in the blood .

Mode of Action

The compound interacts with its targets by inducing β-cell apoptosis . This process involves several mechanisms, including the activation of the extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .

Biochemical Pathways

Beta-D-Glucosyl C4-Ceramide affects the insulin signaling pathway . It modulates many of the insulin signaling intermediates such as insulin receptor substrate, Akt, Glut-4, leading to insulin resistance . Additionally, it reduces the synthesis of the insulin hormone by attenuating insulin gene expression .

Result of Action

The primary molecular effect of Beta-D-Glucosyl C4-Ceramide’s action is the induction of β-cell apoptosis , leading to a reduction in insulin production . This can result in insulin resistance, a key characteristic of type 2 diabetes .

Biochemische Analyse

Biochemical Properties

Beta-D-Glucosyl C4-Ceramide participates in the initial step of the glucosylceramide-based glycosphingolipid synthetic pathway at the cytosolic surface of the Golgi . It catalyzes the transfer of glucose from UDP-glucose to ceramide to produce glucosylceramide . This process is key to the production of more complex glycosphingolipids .

Cellular Effects

Beta-D-Glucosyl C4-Ceramide plays a significant role in cellular metabolism. It has been shown to be a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression . It also modulates many of the insulin signaling intermediates such as insulin receptor substrate, Akt, Glut-4, causing insulin resistance .

Molecular Mechanism

The molecular mechanism of Beta-D-Glucosyl C4-Ceramide involves its interaction with various biomolecules. It induces β-cell apoptosis by multiple mechanisms namely; activation of extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress and inhibition of Akt .

Temporal Effects in Laboratory Settings

It is known that ceramides play a role in various cellular processes over time, including cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

Ceramides have been studied in animal models of diabetes, where they have been shown to play a key role in the induction of β-cell apoptosis and insulin resistance .

Metabolic Pathways

Beta-D-Glucosyl C4-Ceramide is involved in the sphingolipid metabolism pathway . It is synthesized by the enzyme glucosylceramide synthase, which transfers a glucose moiety from UDP-glucose to ceramide .

Transport and Distribution

It is known that glycosphingolipids, including glucosylceramides, are essential components of cell membranes and play crucial roles in various cellular functions .

Subcellular Localization

It is known that glucosylceramides are synthesized at the cytosolic surface of the Golgi .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucosyl c4-ceramide typically involves the glycosylation of ceramide with glucose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glucosylceramide synthase, which catalyzes the transfer of glucose from uridine diphosphate glucose to ceramide .

Industrial Production Methods: Industrial production of beta-D-Glucosyl c4-ceramide may involve large-scale enzymatic synthesis using bioreactors. The process is optimized for high yield and purity, ensuring the compound is suitable for research and commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-D-Glucosyl c4-ceramide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the ceramide backbone, potentially altering its biological activity.

Reduction: Reduction reactions can affect the ceramide’s double bonds, changing its physical properties.

Substitution: Substitution reactions can introduce different functional groups to the glucose or ceramide moieties.

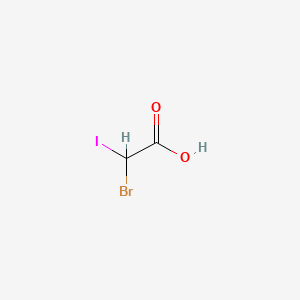

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ceramide derivatives with altered functional groups, while substitution can yield glucosylceramide analogs with different side chains .

Vergleich Mit ähnlichen Verbindungen

- Beta-D-Glucosyl c6-ceramide

- Beta-D-Galactosyl c4-ceramide

- Beta-D-Lactosyl c4-ceramide

Comparison: Beta-D-Glucosyl c4-ceramide is unique due to its specific glucose linkage and ceramide structure. Compared to beta-D-Glucosyl c6-ceramide, it has a shorter ceramide chain, which can affect its physical properties and biological activity. Beta-D-Galactosyl c4-ceramide differs in the sugar moiety, which can influence its interaction with enzymes and receptors. Beta-D-Lactosyl c4-ceramide has an additional galactose unit, making it more complex and potentially altering its function in biological systems .

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NO8/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22(31)21(29-24(32)17-4-2)20-36-28-27(35)26(34)25(33)23(19-30)37-28/h16,18,21-23,25-28,30-31,33-35H,3-15,17,19-20H2,1-2H3,(H,29,32)/b18-16+/t21-,22+,23+,25+,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVGCPKEFVFBTE-HAJHVBEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747856 | |

| Record name | N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111956-45-7 | |

| Record name | N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

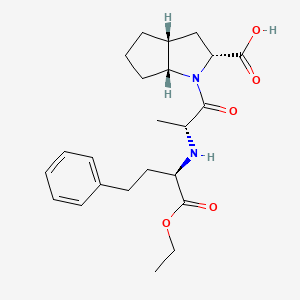

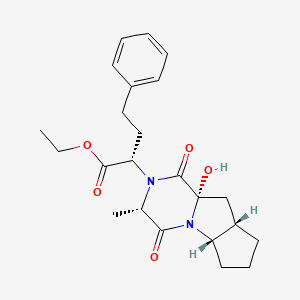

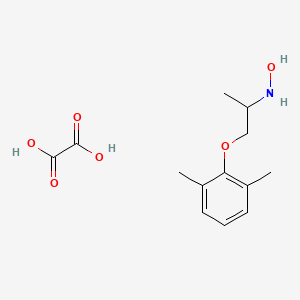

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)

![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)